molecular formula C12H14N2 B1427806 2-Cyclobutyl-5-methyl-1H-benzimidazole CAS No. 1250002-00-6

2-Cyclobutyl-5-methyl-1H-benzimidazole

Cat. No. B1427806
CAS RN: 1250002-00-6
M. Wt: 186.25 g/mol
InChI Key: XTEYRXWKEWIXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclobutyl-5-methyl-1H-benzimidazole consists of a benzimidazole core with a cyclobutyl group and a methyl group attached . The exact structure and properties would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, benzimidazole derivatives are known to participate in a variety of chemical reactions . For instance, they can undergo reactions with various aromatic and aliphatic aldehydes under ambient temperature .

Scientific Research Applications

DNA Binding and Cellular Staining Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes due to their efficient cell permeability. This application aids in the visualization of DNA and the analysis of cell cycle stages in research settings (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Benzimidazole scaffolds are significant in medicinal chemistry due to their versatile pharmacophore. They serve as key components in the synthesis of drugs targeting various diseases, including cancer, bacterial and fungal infections. Mannich base derivatives of benzimidazole have shown a wide array of pharmacological activities, such as antimicrobial, antiviral, and anti-cancer effects. These derivatives offer a platform for rational drug design, highlighting the importance of the benzimidazole core in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Agriculture and Veterinary Medicine

In agriculture and veterinary medicine, benzimidazole derivatives are employed as fungicides and anthelmintics. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, which is crucial for cell division. This mechanism is exploited to control fungal diseases in crops and parasitic infections in animals, demonstrating the broad utility of benzimidazole compounds beyond human medicine (Davidse, 1986).

Synthesis and Structural Studies

The synthesis and structural elucidation of benzimidazole derivatives remain an area of active research, providing insights into their mechanism of action and potential applications. Studies on the structure-activity relationship (SAR) of benzimidazole compounds contribute to the development of more potent molecules with desired pharmacological properties. This research facilitates the discovery of novel benzimidazole-based drugs and enhances our understanding of their interactions with biological targets (Salahuddin et al., 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. While safety data sheets are available for some benzimidazole derivatives , specific information for 2-Cyclobutyl-5-methyl-1H-benzimidazole is not provided in the available literature.

Future Directions

Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological activities . Future research could focus on exploring the potential biological activities of 2-Cyclobutyl-5-methyl-1H-benzimidazole and other similar compounds. This could involve in vitro and in vivo studies to evaluate their potential therapeutic effects, as well as further investigations into their mechanisms of action .

properties

IUPAC Name

2-cyclobutyl-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-5-6-10-11(7-8)14-12(13-10)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYRXWKEWIXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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